D-Ribopyranosyl thiosemicarbazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribopyranosyl thiosemicarbazide typically involves the reaction of D-ribose with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the thiosemicarbazone linkage . The reaction can be represented as follows:
D-ribose+thiosemicarbazide→D-Ribopyranosyl thiosemicarbazide
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-Ribopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
Scientific Research Applications
D-Ribopyranosyl thiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of D-Ribopyranosyl thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: A precursor to D-Ribopyranosyl thiosemicarbazide, known for its broad biological activities.
1,3,4-Thiadiazole: A derivative of thiosemicarbazide with enhanced anticancer properties.
Thiosemicarbazones: Compounds derived from thiosemicarbazide, widely studied for their therapeutic potential
Uniqueness
This compound stands out due to its unique combination of a ribose sugar moiety and a thiosemicarbazide group. This structure imparts specific biological activities and makes it a versatile compound for various applications .
Biological Activity
D-Ribopyranosyl thiosemicarbazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antiviral properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound is derived from the thiosemicarbazide class of compounds, which are known for their diverse biological activities. The synthesis typically involves the reaction of ribose derivatives with thiosemicarbazide under acidic or basic conditions. The resulting compound features a ribose sugar moiety linked to a thiosemicarbazide functional group, which is crucial for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study conducted on various glycosylthiosemicarbazides, including D-Ribopyranosyl derivatives, showed promising results against several bacterial strains.
- In vitro Studies : In vitro experiments demonstrated that this compound has a pronounced bactericidal effect against pathogenic microorganisms, including Escherichia coli and Salmonella species. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations that inhibit bacterial growth.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Bactericidal/Bacteriostatic |
---|---|---|
Escherichia coli | 1:380 | Bacteriostatic |
Salmonella spp. | 1:640 | Bactericidal |
These findings suggest that this compound could be developed as a therapeutic agent for treating infections caused by resistant bacterial strains.
Antiviral Activity
This compound has also been evaluated for its antiviral properties. Preliminary studies indicate potential efficacy against viral pathogens, although further research is needed to elucidate the mechanisms involved.
- Case Study : In a controlled study, the compound was tested against influenza virus strains. Results suggested a reduction in viral replication, indicating that this compound may interfere with viral life cycles.
Toxicity Assessment
The safety profile of this compound was assessed through various toxicological studies. The compound was classified as belonging to the III class of hazardous substances based on its toxicity levels observed in animal models.
Table 2: Toxicity Profile of this compound
Test Subject | Observed Effects | Toxicity Class |
---|---|---|
Rodents | Mild gastrointestinal distress | Class III |
Aquatic Species | Minimal impact | Non-toxic |
These assessments are crucial for determining the viability of this compound as a therapeutic agent.
The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes in bacteria and viruses. Thiosemicarbazides are known to inhibit key metabolic pathways, such as nucleic acid synthesis and enzyme activity, which are essential for microbial growth and replication.
Properties
Molecular Formula |
C6H13N3O4S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
[[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4-,5?/m1/s1 |
InChI Key |
IPZPYSHFPHKLJM-SOOFDHNKSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)NNC(=S)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
Origin of Product |
United States |
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